N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21N3O5/c1-4-27-17-11-10-14(12-18(17)28-5-2)19-21(25-30-24-19)23-22(26)20-13(3)15-8-6-7-9-16(15)29-20/h6-12H,4-5H2,1-3H3,(H,23,25,26) |
InChI Key |
OUTQZCXBTQIQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4O3)C)OCC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
A one-pot synthesis leveraging copper(I) bromide (CuBr) and calcium carbide (CaC₂) enables the formation of substituted benzofurans from salicylaldehydes and amines. For example, treatment of 3-methylsalicylaldehyde with propargylamine in dimethyl sulfoxide (DMSO) generates an iminium intermediate, which undergoes copper acetylide-mediated cyclization to yield 3-methyl-1-benzofuran-2-carboxylic acid. Subsequent amidation with ammonium chloride affords the carboxamide derivative. This method achieves yields of 72–85% under mild conditions (60°C, 6 hours).
Rhodium-Catalyzed C–H Activation
Rhodium(III) complexes (e.g., [Cp*RhCl₂]₂) facilitate direct C–H functionalization of aryl substrates, enabling benzofuran formation without pre-functionalized starting materials. For instance, reacting 3-methylbenzamide with vinylene carbonate in tetrachloroethane at 100°C for 12 hours produces the benzofuran core via migratory insertion and β-oxygen elimination. While this method offers atom economy, yields are moderate (30–65%) due to competing side reactions.
Preparation of the 1,2,5-Oxadiazol-3-yl Substituent
The 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole ring is synthesized through nitrile oxide cyclization or [3+2] cycloaddition:
Nitrile Oxide Cycloaddition
3,4-Diethoxybenzonitrile oxide, generated in situ from 3,4-diethoxybenzaldehyde oxime using chlorine gas, undergoes cycloaddition with acetonitrile at 0°C to form the 1,2,5-oxadiazole ring. This method requires strict temperature control to prevent dimerization, achieving 60–70% isolated yields.
Oxidative Cyclization of Amidoximes
Treating 3,4-diethoxyphenylamidoxime with lead tetraacetate (Pb(OAc)₄) in acetic acid induces oxidative cyclization to the oxadiazole ring. This protocol, while efficient (75–80% yields), necessitates hazardous reagents, complicating large-scale applications.
Amide Coupling Strategies
The final step involves coupling the benzofuran-2-carboxamide and oxadiazole fragments via peptide bond formation:
Carbodiimide-Mediated Coupling
Activating 3-methyl-1-benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation with 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine. This method yields 68–75% of the target compound after purification by silica gel chromatography.
Schotten-Baumann Reaction
Aqueous-phase coupling using benzofuran-2-carbonyl chloride and oxadiazol-3-amine in the presence of sodium bicarbonate achieves 55–60% yields. While environmentally friendly, this approach suffers from hydrolysis side reactions, necessitating precise pH control.
Optimization and Scalability
Comparative studies reveal that copper-catalyzed benzofuran synthesis combined with carbodiimide-mediated coupling offers the best balance of yield (70–78%) and scalability. Critical parameters include:
-
Temperature : Reactions performed at 60–80°C minimize decomposition.
-
Catalyst Loading : 5 mol% CuBr optimizes cyclization efficiency.
-
Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance intermediate stability.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons of the benzofuran core appear as doublets at δ 7.2–7.5 ppm, while the oxadiazole NH proton resonates as a singlet at δ 8.1 ppm.
-
LC-MS : Molecular ion peak at m/z 367.4 [M+H]⁺ aligns with the theoretical molecular weight.
-
X-ray Crystallography : Single-crystal analysis confirms the planar oxadiazole ring and dihedral angle (85°) between benzofuran and oxadiazole moieties .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide as an anticancer agent. Similar compounds containing oxadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies involving derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cell proliferation and inducing apoptosis in glioblastoma cells . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival.
Antidiabetic Properties
The compound is also being investigated for its antidiabetic effects. In vitro and in vivo studies have indicated that oxadiazole derivatives can lower glucose levels and enhance insulin sensitivity. For example, compounds similar to this compound have been tested in genetically modified models like Drosophila melanogaster, showing significant improvements in glucose metabolism .
Advanced Materials
The unique structural characteristics of this compound make it suitable for applications in advanced materials. Its potential use in developing polymers and coatings with specific properties has been noted. The oxadiazole moiety can enhance thermal stability and chemical resistance in materials .
Fluorescent Materials
Compounds with similar structures have been explored for their fluorescent properties. The incorporation of the benzofuran unit can lead to materials that exhibit desirable optical characteristics, making them suitable for applications in sensors and imaging technologies .
Case Study 1: Anticancer Efficacy
A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study utilized assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .
Case Study 2: Diabetes Management
In another investigation focusing on the antidiabetic properties of oxadiazole derivatives, researchers evaluated the effects on glucose levels in diabetic Drosophila models. The results indicated that specific structural modifications enhanced the hypoglycemic effect compared to standard treatments, suggesting a promising avenue for further research into new diabetes therapies .
Mechanism of Action
The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by interacting with its binding domain.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
Compounds sharing the 1,2,5-oxadiazol-3-yl scaffold but differing in substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Lipophilicity : The diethoxy groups in the target compound and CAS 880396-80-5 increase hydrophobicity compared to dimethoxy (BH52673) or methyl (872868-48-9) substituents.
- Electronic Effects : Fluorine in 872868-48-9 and 880396-80-5 may enhance metabolic stability or alter electronic interactions with biological targets.
- Steric Bulk : The benzofuran-carboxamide group in the target compound introduces greater steric hindrance compared to simpler amides (e.g., 2-ethoxybenzamide in BH52673).
Bioisosteric Replacements and Functional Group Modifications
- Benzofuran vs. Benzene Rings: The benzofuran-carboxamide in the target compound offers a rigid, planar structure compared to non-aromatic amides (e.g., propanamide in CAS 880396-80-5 ). This rigidity may improve binding affinity in enzyme-active sites.
- Ethoxy vs.
Research Findings and Implications
Hypothetical Activity Trends
- Enzyme Inhibition : The benzofuran-carboxamide group may enhance inhibition of kinases or proteases due to its ability to mimic ATP or peptide substrates.
- Metabolic Stability : Fluorinated analogs (e.g., 872868-48-9 ) may exhibit longer half-lives due to reduced cytochrome P450-mediated oxidation.
Biological Activity
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound's molecular characteristics are essential for understanding its biological behavior. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 439.51 g/mol |
| Molecular Formula | C24H29N3O5 |
| LogP | 5.7706 |
| LogD | 5.7452 |
| Polar Surface Area | 81.924 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound has a high lipophilicity, which may influence its absorption and distribution in biological systems.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. Specifically, derivatives of this compound have shown promising results against various cancer cell lines.
Case Studies
- In Vitro Studies : A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 0.20 to 2.58 µM against several cancer cell lines, indicating potent growth inhibition . The mechanism was linked to the inhibition of NF-κB activity, a pathway critical for cancer cell survival.
- Mechanistic Insights : Further investigations revealed that these compounds might inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are known to play roles in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structural modifications of the oxadiazole ring significantly impact the biological activity of these compounds. For instance:
- Substituents on the Phenyl Ring : The presence of electron-donating groups like ethoxy enhances anticancer activity by increasing electron density on the aromatic system, facilitating interactions with target proteins .
- Hydrophobic Interactions : The benzofuran moiety contributes to hydrophobic interactions with cellular membranes, enhancing cellular uptake and bioavailability .
Other Biological Activities
In addition to anticancer effects, oxadiazole derivatives have been reported to possess various other biological activities:
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases .
- Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) involved in prostaglandin synthesis .
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity is modulated by:
- Diethoxyphenyl substituents : Enhance lipophilicity and membrane permeability, critical for target engagement.
- Oxadiazole ring : Acts as a bioisostere for ester or amide groups, improving metabolic stability.
- Methyl-benzofuran core : Contributes to π-π stacking interactions with aromatic residues in enzyme active sites. Comparative studies of analogs (e.g., methoxy vs. ethoxy substitutions) show that diethoxy groups improve binding affinity by 2–3-fold compared to dimethoxy derivatives .
Structural Comparison Table
| Compound Variation | Key Feature | Bioactivity Impact |
|---|---|---|
| Methoxy substituent | Lower lipophilicity | Reduced cellular uptake |
| Ethoxy substituent | Higher logP | Enhanced target binding |
| Oxadiazole ring | Metabolic stability | Prolonged half-life |
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step synthesis is typically employed:
- Step 1 : Condensation of 3-methyl-1-benzofuran-2-carboxylic acid with 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine via carbodiimide coupling (e.g., EDCI/HOBt).
- Step 2 : Purification using flash chromatography (silica gel, 70% ethyl acetate/hexane) followed by recrystallization from ethanol .
- Characterization : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -/-NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : -NMR (confirm ethoxy protons at δ 1.2–1.4 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Employ statistical design of experiments (DoE) to identify critical parameters:
- Variables : Reaction temperature, solvent polarity, and coupling reagent stoichiometry.
- Response surface methodology (RSM) : Reduces experiments by 40–60% while identifying optimal conditions (e.g., 0°C for carbodiimide activation, DMF as solvent) .
- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict transition states to avoid competing pathways (e.g., oxadiazole ring decomposition) .
Q. What computational strategies predict binding affinity with biological targets?
Combine:
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR targets, prioritizing poses with hydrogen bonds to the oxadiazole ring and hydrophobic interactions with the benzofuran core .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). Focus on RMSD values <2.0 Å for stable binding .
- Free energy perturbation (FEE) : Quantify ΔΔG for substituent modifications (e.g., ethoxy → propoxy) to guide SAR .
Q. How should contradictory data on enzyme isoform selectivity be resolved?
Address discrepancies via:
- Kinetic assays : Compare IC values across isoforms (e.g., CYP3A4 vs. CYP2D6) under standardized conditions (pH 7.4, 37°C).
- Structural analysis : Overlay X-ray crystallography data of compound-enzyme complexes to identify isoform-specific steric clashes (e.g., bulkier residues in CYP2D6 active site) .
- Meta-analysis : Pool data from independent studies using fixed-effects models to account for variability in assay protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
